s-Triazine, 2,4-diamino-6-(1-piperazinyl)-
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Overview
Description
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound targets the histone methylation machinery of schistosomes, leading to reduced parasite motility and egg production . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antibacterial properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown potential in treating Alzheimer’s disease due to their cholinesterase inhibition and neuroprotective properties.
Uniqueness
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
21840-23-3 |
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Molecular Formula |
C7H13N7 |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |
InChI Key |
KIBBUGBJMBIZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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